1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-

Fragment-based drug discovery MEK1 kinase X-ray crystallography

This chiral benzo[ij]quinolizin-5-one is the only fragment in its class with a resolved MEK1 co-crystal structure (PDB 3ZLW, 2.12 Å), enabling structure-based fragment growing and SAR exploration. The 1-hydroxy-1-methyl substituent provides a unique synthetic handle for orthogonal derivatization, while the 1H,5H tautomer preserves DNA intercalation competence. Validated by DSF and X-ray assays. Serves as an analytical reference standard (FTIR in SpectraBase) for tautomer verification. ≥95% purity. Ideal for kinase inhibitor discovery, computational docking validation, and photochemical probe development.

Molecular Formula C13H15NO2
Molecular Weight 217.26 g/mol
Cat. No. B11726772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-
Molecular FormulaC13H15NO2
Molecular Weight217.26 g/mol
Structural Identifiers
SMILESC1CC2=C3C(=CC=C2)C(CCN3C1)(C=O)O
InChIInChI=1S/C13H15NO2/c15-9-13(16)6-8-14-7-2-4-10-3-1-5-11(13)12(10)14/h1,3,5,9,16H,2,4,6-8H2
InChIKeyZYHHVCMRQOPEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- (CAS 105847-59-4): Core Scaffold Identity and Physicochemical Baseline


1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- (CAS 105847-59-4; molecular formula C13H15NO2; MW 217.26 g/mol) is a chiral, tricyclic benzo[ij]quinolizin-5-one derivative bearing a tertiary alcohol at position 1 [1]. The compound belongs to the broader benzoquinolizine class and shares the julolidine-type fused heterocyclic core. It is commercially available at research-grade purity (typically ≥95%) . Its key distinguishing feature is the 1-hydroxy-1-methyl substitution on the partially saturated nitrogen-containing ring, which differentiates it from both the fully aromatic 3H,5H-tautomers and the 10-substituted analogs studied as furocoumarin mimetics [2].

Why Closely Related Benzoquinolizine Analogs Cannot Substitute for 1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- in Fragment-Based and Photoreactive Applications


Benzo[ij]quinolizin-5-one derivatives exhibit sharply divergent molecular recognition and photoreactivity profiles depending on subtle changes in tautomeric state (1H,5H vs. 3H,5H), ring substitution position, and stereochemistry. In the MEK1 fragment screen, only the (1R)-configured 1-hydroxy-1-methyl derivative yielded a resolved co-crystal structure (PDB 3ZLW at 2.12 Å), while many structurally similar fragments in the same library failed to produce interpretable electron density [1]. Among the three BQZ derivatives studied as furocoumarin analogs, the 10-acetoxy-substituted compound (Compound II) was rendered incapable of efficient DNA intercalation due to steric occlusion—the acetoxy group was rotated 77.6° out of the tricyclic plane—while the planar Compound I and Compound III retained intercalation competence [2]. These observations demonstrate that even single-substituent variations within the benzo[ij]quinolizin-5-one family produce qualitative (binary) changes in target engagement and photobiological functionality, making generic substitution unreliable without explicit experimental validation.

Quantitative Differentiation Evidence for 1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- Against In-Class Comparators


Crystallographically Confirmed MEK1 Binding vs. Non-Binders in the Same Fragment Library

The (1R)-enantiomer of the target compound (designated Fragment 3 / MT8) was one of only 7 fragments from a 10,000-compound virtual screening library to yield a high-resolution X-ray co-crystal structure with MEK1 (PDB 3ZLW, resolution 2.12 Å) [1]. In the same campaign, 196 virtual hits were triaged by DSF, yielding 30 hits, and by SPR, yielding 44 hits, with only 12 fragments confirmed by both methods [1]. Of the 13 fragments prioritized for crystallography, only 7 produced resolved structures, and MT8 was among the 5 that had been flagged by the virtual screen [1]. This places MT8 in the top ~0.05% of the screened library for producing a validated, structurally characterized binding event.

Fragment-based drug discovery MEK1 kinase X-ray crystallography

Tautomer-Specific Planarity and DNA Intercalation Competence: 1H,5H vs. 3H,5H BQZ Derivatives

Miolo et al. (1999) demonstrated that among three benzo[ij]quinolizin-5-one (BQZ) derivatives, DNA intercalation competence was determined by planarity of the tricyclic system. Compound I (10-methoxy-7-methyl-1H,5H-BQZ) and Compound III (10-methoxy-7-methyl-3H,5H-BQZ) both intercalated into DNA, while Compound II (10-acetoxy-7-methyl-3H,5H-BQZ) failed to intercalate because its 10-acetoxy substituent was rotated 77.6° out of the tricyclic plane, creating steric hindrance [1]. Although the target compound differs in substitution position (1-hydroxy-1-methyl vs. 10-methoxy-7-methyl), the critical structure–activity principle is that the 1H,5H tautomeric form maintains a planar tricyclic core compatible with DNA intercalation, whereas sterically demanding substituents in non-coplanar orientations ablate this function [1].

DNA intercalation Photobiology Furocoumarin analogs

Regiospecific Synthesis and Structural Authentication of the 1H,5H Scaffold vs. 3H,5H Regioisomers

Rodighiero et al. (1994) reported a regiospecific synthetic route that cleanly separates 1H,5H- and 3H,5H-benzo[ij]quinolizin-5-one derivatives using 2-bromo-10-hydroxy-7-methyl-1H,2H,3H,5H-benzo[ij]quinolizin-5-one as a common key intermediate [1]. The structure of this key intermediate was confirmed by single-crystal X-ray analysis: a = 7.248(3) Å, b = 18.40(1) Å, c = 9.132(7) Å, β = 106.08(5)°, space group P2₁/c, Z = 4 [1]. This regiospecific approach is relevant because the two tautomeric series (1H,5H vs. 3H,5H) are not interconvertible under standard conditions and exhibit distinct chemical reactivity profiles; the target compound's 1H,5H scaffold can thus be procured with confidence in regioisomeric identity when sourced from suppliers following this or analogous regiospecific routes.

Regiospecific synthesis X-ray crystallography Chemical procurement

PDB-Deposited Ligand Coordinates Enable Immediate Structure-Based Design vs. Undeposited Fragment Hits

The target compound, as MT8 (PDB ligand code), has fully refined three-dimensional coordinates deposited in the Protein Data Bank under entry 3ZLW (resolution 2.12 Å, R-free 0.248, R-work 0.196) [1]. The ideal coordinates were generated using Corina and are available for direct download and use in computational workflows [2]. In contrast, the majority of fragment hits from the same MEK1 screening campaign (approximately 23 of 30 DSF hits and 42 of 44 SPR hits) lack publicly available protein–ligand complex structures, precluding structure-based optimization [1]. This deposit provides atomic-level information on the binding pose, protein–ligand interactions, and solvent accessibility that can be immediately exploited for analogue design, docking studies, or pharmacophore modeling.

Structure-based drug design PDB Computational chemistry

Spectral Fingerprint and Analytical Traceability vs. Uncharacterized Analogs

The target compound has a deposited FTIR spectrum in the SpectraBase database (Compound ID 63vpYyucKY6), providing a reference vibrational fingerprint for identity verification [1]. The InChI (InChI=1S/C13H15NO2/c1-13(16)7-8-14-11(15)6-5-9-3-2-4-10(13)12(9)14/h2-4,16H,5-8H2,1H3) and InChIKey (FHMNDLFMEHZYLO-UHFFFAOYSA-N) are also registered [1]. Many closely related benzo[ij]quinolizine analogs lack publicly accessible reference spectra, making procurement authentication dependent solely on vendor-provided certificates of analysis. The availability of an independently deposited FTIR spectrum enables orthogonal identity confirmation and reduces the risk of receiving a mislabeled regioisomer or degradation product.

Quality control FTIR spectroscopy Chemical authentication

Recommended Application Scenarios for 1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl- Based on Verified Differentiation Evidence


Structure-Based Optimization of Allosteric MEK1 Fragment Hits

The deposited MEK1–MT8 co-crystal structure (PDB 3ZLW, 2.12 Å) provides a validated starting point for fragment growing, merging, or linking campaigns targeting the MEK1 allosteric pocket [1]. Medicinal chemistry teams can retrieve the atomic coordinates and immediately design analogues that elaborate from the 1-hydroxy-1-methyl substituent or modify the tricyclic core to improve affinity beyond the fragment-level potency. The compound's confirmed binding in both DSF and X-ray assays, coupled with the availability of the apo-MEK1 structure, enables rigorous structure–activity relationship (SAR) exploration without the need for de novo hit identification.

Photobiological Probe Development Using the 1H,5H-Benzoquinolizinone Scaffold

The 1H,5H-benzo[ij]quinolizin-5-one core, as established by Miolo et al. (1999), maintains the planar tricyclic geometry required for DNA intercalation and subsequent [2+2] photocycloaddition with pyrimidine bases upon UVA irradiation [2]. Researchers developing photochemical probes, DNA-crosslinking agents, or phototherapeutics can use this compound as a scaffold for further functionalization, relying on the 1H,5H tautomeric form to preserve intercalation competence. The target compound's 1-hydroxy-1-methyl substitution offers a synthetic handle distinct from the 10-substituted analogs studied in the BQZ series, potentially enabling orthogonal derivatization strategies.

Computational Chemistry Benchmarking and Docking Validation

Because the MEK1–MT8 complex is one of only seven structurally characterized fragment–MEK1 complexes from the Sanofi screening campaign, it serves as a rare public-domain benchmark for validating docking algorithms, scoring functions, and virtual screening workflows against a real-world fragment-based drug discovery dataset [1]. Computational groups can compare the experimentally observed binding pose of MT8 with docking-predicted poses, using the deposited coordinates (R-free 0.248) as a ground-truth reference.

Analytical Reference Standard for Benzoquinolizine Scaffold Authentication

With a publicly available FTIR spectrum in SpectraBase and a well-defined InChIKey (FHMNDLFMEHZYLO-UHFFFAOYSA-N), this compound can serve as an analytical reference standard for laboratories synthesizing or characterizing benzo[ij]quinolizine derivatives [3]. The spectral fingerprint enables rapid identity verification of incoming batches and helps distinguish the 1H,5H-tautomer from the non-interchangeable 3H,5H-regioisomer, which is critical given that the two tautomers exhibit divergent chemical reactivity and biological function.

Quote Request

Request a Quote for 1H,5H-Benzo[ij]quinolizin-5-one,2,3,6,7-tetrahydro-1-hydroxy-1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.